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Compound of Interest

Compound Name: Pt(II) Octaethylporphine ketone

Cat. No.: B1180644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, photophysical

properties, and experimental protocols related to the quantum yield of Platinum(II)

Octaethylporphine ketone (PtOEPK). This phosphorescent probe is of significant interest for

applications in oxygen sensing and as a component in luminescent materials.

Introduction
Platinum(II) Octaethylporphine ketone (PtOEPK) is a metalloporphyrin that exhibits strong

phosphorescence at room temperature. Its photophysical properties, particularly its long

phosphorescence lifetime and high sensitivity to oxygen, make it a valuable tool in various

scientific and biomedical research fields. The ketone functional group on the porphyrin

macrocycle modifies the electronic properties of the molecule, influencing its absorption and

emission characteristics compared to the parent compound, Platinum(II) Octaethylporphyrin

(PtOEP). Understanding the quantum yield of PtOEPK is crucial for optimizing its performance

in applications such as intracellular oxygen measurement, photodynamic therapy, and the

development of advanced optical sensors.

Synthesis of Pt(II) Octaethylporphine Ketone
The synthesis of PtOEPK is a multi-step process that begins with the preparation of the free-

base octaethylporphyrin (H₂OEP), followed by its oxidation to the ketone (H₂OEPK), and finally,

metallation with platinum.
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Synthesis of Octaethylporphyrin (H₂OEP)
A common method for the synthesis of H₂OEP involves the condensation of 3,4-diethylpyrrole

with formaldehyde.

Synthesis of Octaethylporphine Ketone (H₂OEPK)
The free-base octaethylporphine ketone is prepared by the oxidation of H₂OEP.

Metallation to form Pt(II) Octaethylporphine Ketone
(PtOEPK)
The final step is the insertion of platinum into the porphyrin ketone macrocycle. This is typically

achieved by reacting H₂OEPK with a platinum(II) salt, such as platinum(II) bis(benzonitrile)

dichloride [Pt(PhCN)₂Cl₂].

Photophysical Properties and Quantum Yield
The photophysical properties of PtOEPK are central to its functionality. Key parameters include

its absorption and emission spectra, phosphorescence lifetime, and phosphorescence quantum

yield.

Quantitative Data Summary
The following tables summarize the key photophysical data for Pt(II) Octaethylporphine
ketone and the related compound Pt(II) Octaethylporphyrin for comparison.
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Compound
Solvent/Mat
rix

Absorption
Maxima
(nm)

Emission
Maximum
(nm)

Phosphores
cence
Lifetime (τ)
at 0% O₂

Reference

Pt(II)

Octaethylpor

phine ketone

Polystyrene
~400, 560,

595
~760 61.4 µs [1]

Pt(II)

Octaethylpor

phyrin

Toluene 386, 500, 535 645 100 µs

Pt(II)

Octaethylpor

phyrin

Dichlorometh

ane
- 660 75 µs

Compound Solvent/Matrix
Phosphoresce
nce Quantum
Yield (Φp)

Conditions Reference

Pt(II)

Octaethylporphin

e ketone

-

Not explicitly

found in

searched

literature

- -

Pt(II)

Octaethylporphyr

in

Deaerated

Toluene
0.40 -

Pt(II)

Octaethylporphyr

in

Deaerated

Dichloromethane
0.35 -

Note: The phosphorescence quantum yield of Pt(II) Octaethylporphine ketone is not explicitly

stated in the readily available literature. The value for Pt(II) Octaethylporphyrin is provided for

comparative purposes.
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Experimental Protocols
Detailed Methodology for the Synthesis of Pt(II)
Octaethylporphine Ketone
Step 1: Synthesis of Octaethylporphyrin (H₂OEP)

This procedure is based on established methods for porphyrin synthesis.

Materials: 3,4-diethylpyrrole, formaldehyde, p-toluenesulfonic acid, benzene, methanol.

Procedure:

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve

3,4-diethylpyrrole (1.0 g, 8.1 mmol) in 300 mL of benzene.

Add a 37% aqueous formaldehyde solution (0.73 mL, 8.9 mmol) and a catalytic amount of

p-toluenesulfonic acid (0.03 g, 0.17 mmol).

Heat the mixture to reflux under a nitrogen atmosphere, with stirring. Remove the water

formed during the reaction using the Dean-Stark trap.

After the reaction is complete (monitored by TLC), cool the reaction mixture and neutralize

the acid with a small amount of pyridine.

Remove the benzene under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

(e.g., dichloromethane/hexane).

Recrystallize the purified porphyrin from a solvent mixture such as chloroform/methanol to

obtain purple crystals of H₂OEP.

Step 2: Synthesis of Octaethylporphine Ketone (H₂OEPK)

This step involves the oxidation of the porphyrin ring.

Materials: H₂OEP, osmium tetroxide (OsO₄), pyridine, sodium sulfite, dichloromethane.
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Procedure:

Dissolve H₂OEP in a mixture of dichloromethane and pyridine.

Cool the solution in an ice bath and add a solution of osmium tetroxide in toluene dropwise

with stirring.

Allow the reaction to proceed for several hours at room temperature.

Quench the reaction by adding an aqueous solution of sodium sulfite.

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

Purify the resulting porphyrin ketone by column chromatography.

Step 3: Platination to form Pt(II) Octaethylporphine Ketone (PtOEPK)

Materials: H₂OEPK, platinum(II) bis(benzonitrile) dichloride [Pt(PhCN)₂Cl₂], benzonitrile (or

another high-boiling solvent).

Procedure:

Dissolve H₂OEPK and a slight excess of Pt(PhCN)₂Cl₂ in benzonitrile.

Heat the mixture to reflux under a nitrogen atmosphere.

Monitor the reaction by observing the changes in the absorption spectrum (the Q-bands

will shift to longer wavelengths upon metallation).

Once the reaction is complete, cool the mixture and remove the solvent under vacuum.

Purify the crude PtOEPK by column chromatography on silica gel to remove unreacted

starting materials and byproducts.

Recrystallize the final product to obtain pure PtOEPK.
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Detailed Methodology for Phosphorescence Quantum
Yield Measurement (Relative Method)
This protocol describes the determination of the phosphorescence quantum yield of PtOEPK

relative to a known standard, such as PtOEP.

Instrumentation:

UV-Vis Spectrophotometer

Fluorometer with phosphorescence measurement capabilities (including a pulsed

excitation source and a time-gated detector).

Quartz cuvettes (1 cm path length).

Materials:

PtOEPK (sample)

PtOEP (standard with known quantum yield)

Spectroscopic grade, deaerated solvent (e.g., toluene or dichloromethane)

Procedure:

Preparation of Solutions:

Prepare a series of dilute solutions of both the PtOEPK sample and the PtOEP standard

in the chosen deaerated solvent. The absorbance of these solutions at the excitation

wavelength should be kept below 0.1 to avoid inner filter effects.

Absorption Measurements:

Record the UV-Vis absorption spectra of all prepared solutions.

Determine the absorbance of each solution at the chosen excitation wavelength.

Phosphorescence Measurements:
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Set the excitation wavelength on the fluorometer to a value where both the sample and

standard absorb.

Record the phosphorescence emission spectrum of each solution, ensuring identical

instrument settings (e.g., excitation and emission slit widths, detector voltage, time

delay, and gate time) for both the sample and the standard.

Integrate the area under the corrected phosphorescence emission spectrum for each

solution.

Data Analysis:

Plot the integrated phosphorescence intensity versus the absorbance at the excitation

wavelength for both the PtOEPK sample and the PtOEP standard.

The plots should be linear. Determine the slope of each line (Gradient).

Calculate the phosphorescence quantum yield of the sample (Φp,sample) using the

following equation:

Φp,sample = Φp,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

Φp,std is the known phosphorescence quantum yield of the standard.

Grad_sample and Grad_std are the gradients of the plots for the sample and

standard, respectively.

n_sample and n_std are the refractive indices of the solvents used for the sample and

standard (if different).

Visualizations
Synthesis Workflow
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Caption: Synthesis workflow for Pt(II) Octaethylporphine ketone.

Oxygen Quenching Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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